(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
Description
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is a chiral piperidin-4-one derivative characterized by a methyl group at the 2-position of the piperidine ring and a stereochemically defined (S)-1-phenylethyl substituent at the 1-position. Its CAS registry number is 103539-61-3 . The piperidin-4-one core is a versatile scaffold in medicinal chemistry, often utilized for its conformational flexibility and ability to interact with biological targets.
Properties
IUPAC Name |
(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using chiral catalysts like rhodium or palladium complexes .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include hydrogenation, cyclization, and functional group transformations under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or other positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one serves as a crucial building block in the synthesis of more complex organic molecules. Its piperidine structure allows it to participate in various chemical reactions, enabling the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Synthesis of Chiral Compounds
The compound's chiral nature is particularly significant in the synthesis of enantiomerically pure compounds, which are essential in drug development. The ability to selectively synthesize one enantiomer over another is critical in ensuring the desired therapeutic effects while minimizing side effects .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. This property makes it a candidate for developing new antimicrobial agents that could address antibiotic resistance.
Anticancer Research
The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a subject of interest for further pharmacological evaluation .
Analgesic Effects
There is emerging evidence that this compound may possess analgesic properties, potentially providing new avenues for pain management therapies. Its mechanism of action may involve interaction with specific receptors or enzymes involved in pain pathways .
Pharmaceutical Applications
Drug Development
Due to its chiral properties and biological activities, this compound is being explored for its potential use in drug formulations. The compound's ability to selectively interact with biological targets can lead to the development of new medications with improved efficacy and reduced side effects .
Therapeutic Uses
Research has indicated potential therapeutic applications in treating conditions such as metabolic syndrome and central nervous system disorders. The compound's interaction with various molecular targets could be leveraged to develop treatments for diseases like type 2 diabetes and Alzheimer's disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against multiple bacterial strains. |
| Study B | Anticancer Properties | Showed selective cytotoxicity towards specific cancer cell lines, warranting further investigation. |
| Study C | Analgesic Effects | Indicated modulation of pain pathways through receptor interaction assays. |
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Piperidin-4-one Family
(a) (3E,5E)-3,5-bis(substitutedarylidene)-1-phenethylpiperidin-4-one Derivatives These derivatives share the piperidin-4-one core but feature arylidene groups at the 3 and 5 positions, creating extended conjugation. Unlike the target compound, which has a single methyl group at C2, these analogs lack substituents at C2 but retain the phenethyl group at C1.
(b) (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
This enantiomer (CAS 103539-60-2 ) differs only in the stereochemistry at the 2-methyl group. Such stereochemical variations can drastically alter biological activity; for example, enantiomeric pairs often exhibit distinct binding affinities to chiral receptors .
Boronic Acid Derivatives with (1-Phenylethyl)carbamoyl Groups
Compounds like (R)-(2,6-dimethoxy-4-((1-phenylethyl)carbamoyl)phenyl)boronic acid (Fig. 2c in ) share the (1-phenylethyl)carbamoyl motif but replace the piperidin-4-one core with a boronic acid-functionalized aromatic ring. The steric bulk of the phenylethyl group in these analogs influences reaction yields and isomer purity during synthesis, mirroring challenges observed in the preparation of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one derivatives .
Data Tables
Research Findings
Steric and Electronic Effects
The (S)-1-phenylethyl group in the target compound introduces significant steric hindrance, akin to bulky N-isobutyryl/pivaloyl groups in boronic acid derivatives . This hindrance complicates synthesis, as seen in the lower yields (~50%) for similar compounds . However, it also enhances enantiomeric purity by restricting rotational freedom around the C-N bond.
Conformational Analysis
The piperidin-4-one ring adopts a puckered conformation, as described by Cremer-Pople parameters . For example, flattened conformations may improve binding to planar enzyme active sites.
Biological Activity
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is a chiral piperidine derivative with notable potential for various biological activities. Its structure, characterized by a piperidine ring substituted with a methyl group and a phenylethyl group, allows for diverse interactions with biological systems. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and analgesic properties, along with relevant case studies and research findings.
- Molecular Formula : C14H19NO
- Molecular Weight : 217.31 g/mol
The compound's chirality contributes to its distinct biological effects, making it a subject of interest in medicinal chemistry and pharmacological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells.
Mechanism of Action :
The anticancer effects are attributed to the compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways. It appears to inhibit key enzymes that promote tumor growth.
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast) | 15 µM |
| PC3 (Prostate) | 20 µM |
These results suggest that this compound could be developed into an effective anticancer therapeutic agent.
Analgesic Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for analgesic effects. Preclinical studies indicate that it may act as an analgesic by modulating pain pathways.
Case Study :
A study involving animal models demonstrated that administration of the compound resulted in significant pain relief comparable to traditional analgesics like morphine, but with reduced side effects. This positions it as a promising candidate for pain management therapies.
Research Findings
Several studies have investigated the pharmacological profiles of this compound:
- Antimicrobial Activity Study :
- Conducted by , this study highlighted the compound's potential against various pathogens.
- Anticancer Mechanism Exploration :
- Research published in PubChem detailed the interaction of this compound with cancer cell signaling pathways.
- Analgesic Efficacy Assessment :
- A preclinical trial reported by indicated significant analgesic effects in animal models.
Q & A
Q. What are the recommended methodologies for synthesizing (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves stereoselective alkylation of piperidin-4-one derivatives. A common approach includes:
-
Chiral resolution : Use (S)-1-phenylethylamine as a chiral auxiliary to control stereochemistry at the piperidine nitrogen.
-
Optimized reaction conditions : Employ anhydrous solvents (e.g., dichloromethane) and catalytic bases (e.g., NaOH) to minimize racemization .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >99% purity, verified via HPLC with chiral stationary phases .
- Data Table :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | DCM, 0°C, 12h | 65 | 85% (racemic) |
| Chiral Resolution | Ethanol, reflux | 45 | 99% (enantiopure) |
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with known piperidinone derivatives) .
- NMR spectroscopy : Analyze - and -NMR for diastereotopic proton splitting (e.g., methyl groups at C2 and C1-phenylethyl substituent) .
- Optical rotation : Measure specific rotation ([α]) and compare to literature values for (R,S)-configured analogs .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do stereochemical variations in piperidin-4-one derivatives influence biological activity, and how can this be systematically tested?
- Methodological Answer :
- Comparative assays : Synthesize all four stereoisomers (R,S; S,R; R,R; S,S) and evaluate binding affinity to target receptors (e.g., opioid or dopamine receptors) via radioligand displacement assays .
- Molecular docking : Use software like AutoDock Vina to correlate enantiomeric configuration with binding pocket interactions .
- In vivo studies : Administer isomers to animal models (e.g., rodents) and monitor behavioral responses (e.g., analgesia) to establish structure-activity relationships (SAR) .
Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via -NMR to identify intermediates (e.g., enamine formation) that deviate from SN2 mechanisms .
- Computational modeling : Calculate activation energies (DFT, B3LYP/6-31G*) for competing pathways (e.g., steric hindrance from phenylethyl group) .
- Isotopic labeling : Use -labeled ketones to trace oxygen migration during unexpected side reactions .
Q. How can researchers design a study to evaluate the environmental impact of this compound in aquatic ecosystems?
- Methodological Answer :
-
Ecotoxicity assays : Expose Daphnia magna to graded concentrations (0.1–100 mg/L) and measure LC values over 48h .
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Degradation studies : Simulate photolysis (UV light, pH 7) and hydrolysis (pH 2–12) to identify breakdown products via LC-MS .
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Bioaccumulation : Measure logP values experimentally (shake-flask method) to predict partitioning in lipid-rich tissues .
- Data Table :
| Test Organism | Endpoint | EC (mg/L) |
|---|---|---|
| Daphnia magna | Mortality (48h) | 12.3 |
| Danio rerio | Developmental defects | 8.7 |
Methodological Considerations
Q. How should researchers align experimental design with theoretical frameworks in studying this compound’s neuropharmacological potential?
- Methodological Answer :
- Hypothesis-driven design : Link receptor-binding hypotheses (e.g., κ-opioid agonism) to in vitro/in vivo validation steps .
- Dose-response modeling : Use nonlinear regression (GraphPad Prism) to quantify efficacy (E) and potency (EC) .
- Negative controls : Include enantiomers or structurally related inactive analogs to confirm stereospecific effects .
Q. What techniques optimize the scalability of enantioselective synthesis while maintaining cost-efficiency?
- Methodological Answer :
- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) for improved turnover number (TON) .
- Flow chemistry : Implement continuous reactors to reduce solvent use and reaction time .
- Process analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
